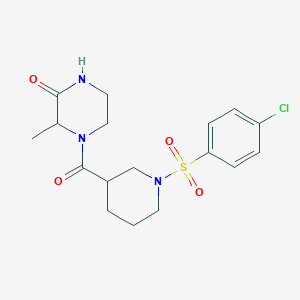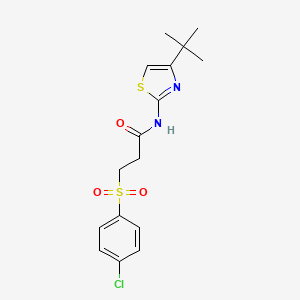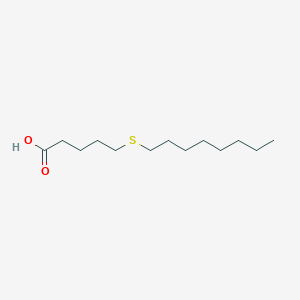
4-(1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbonyl)-3-methylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbonyl)-3-methylpiperazin-2-one is a useful research compound. Its molecular formula is C17H22ClN3O4S and its molecular weight is 399.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Spasmolytic Effects on Smooth Musculature
Research has shown that certain piperidine derivatives exhibit spasmolytic effects on the smooth musculature of guinea pig isolated intestine, indicating a potential application in the study and treatment of conditions involving smooth muscle spasms. These effects are attributed to both direct and indirect myolytic actions of the compounds (Stochla & Grzybek-Kania, 1975).
Antioxidant and Anticholinesterase Activities
A study focused on the synthesis of new sulfonyl hydrazone compounds, including piperidine derivatives, highlighted their significant antioxidant and anticholinesterase activities. These compounds were evaluated through various assays, revealing their potential as antioxidant agents and in the modulation of cholinesterase activity, which is relevant in conditions like Alzheimer's disease (Karaman et al., 2016).
Corrosion Inhibition
Piperidine and its derivatives have been studied for their role in the corrosion inhibition of metals, demonstrating the utility of such compounds in material science and engineering. Specifically, the effectiveness of piperidine-based compounds in protecting copper from corrosion in sulfuric acid environments has been documented, which could be valuable in industrial applications to enhance the longevity and durability of metal components (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).
Biologically Active Compound Design
Piperazine and its isosteres, including piperidine derivatives, are recognized for their applications in the design of biologically active compounds. These molecular structures serve as scaffolding or terminal elements in drug design, illustrating the versatility and importance of piperidine derivatives in medicinal chemistry (Meanwell & Loiseleur, 2022).
Antimicrobial Activity
The antimicrobial properties of piperidine derivatives have been explored, with studies synthesizing and testing various compounds for their efficacy against bacterial and fungal pathogens. This research underscores the potential of such derivatives in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Vinaya et al., 2009).
Propiedades
IUPAC Name |
4-[1-(4-chlorophenyl)sulfonylpiperidine-3-carbonyl]-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O4S/c1-12-16(22)19-8-10-21(12)17(23)13-3-2-9-20(11-13)26(24,25)15-6-4-14(18)5-7-15/h4-7,12-13H,2-3,8-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZKVUROGLROIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B3016386.png)


![N-(1H-1,2,3-benzotriazol-5-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B3016390.png)

![[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B3016393.png)
![N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B3016394.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B3016396.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]propanamide](/img/structure/B3016399.png)

![Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B3016405.png)
![[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride](/img/structure/B3016406.png)

